Lactosucrose (4G-β-D-galactosylsucrose) is a trisaccharide consisting of galactose, glucose, and fructose units. [] It is classified as a non-digestible oligosaccharide, meaning it is not broken down by enzymes in the human digestive system. [] Lactosucrose is known for its prebiotic properties, [] promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , ] This selective stimulation of beneficial bacteria leads to various health benefits, including improved gut health, enhanced immune function, and reduced risk of certain diseases.
Lactosucrose can be derived from natural sources such as milk and sugarcane or sugar beet, where lactose and sucrose are abundant. The enzymatic synthesis process typically utilizes these substrates to produce lactosucrose in laboratory or industrial settings.
Lactosucrose falls under the category of oligosaccharides, specifically as a type of glycoside. It is categorized based on its structural characteristics and the enzymes involved in its synthesis.
The synthesis of lactosucrose can be achieved through two primary enzymatic methods:
Lactosucrose's molecular structure consists of a sucrose moiety linked to a lactose moiety through a glycosidic bond. Its structural formula can be represented as:
This indicates that lactosucrose contains 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms.
Lactosucrose undergoes various chemical reactions typical for disaccharides, including hydrolysis under acidic conditions, which can revert it back to its constituent sugars (lactose and sucrose). Additionally, it can participate in fermentation processes by gut microbiota.
The mechanism through which lactosucrose exerts its prebiotic effects involves its fermentation by specific gut bacteria, leading to the production of short-chain fatty acids beneficial for gut health. These metabolites can enhance intestinal barrier function and modulate immune responses.
Research indicates that lactosucrose can selectively stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli, contributing positively to gut microbiota composition .
Relevant data from studies indicate that lactosucrose retains functionality under typical food processing conditions, making it suitable for various applications .
Lactosucrose has several scientific uses:
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